molecular formula C22H18ClNO2S B4812820 N-(2-benzoyl-4-chlorophenyl)-2-(ethylsulfanyl)benzamide

N-(2-benzoyl-4-chlorophenyl)-2-(ethylsulfanyl)benzamide

Cat. No.: B4812820
M. Wt: 395.9 g/mol
InChI Key: USMBOBZKFJMWFK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-(ethylsulfanyl)benzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(ethylsulfanyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the benzoyl and chlorophenyl groups. The ethylsulfanyl group is then added through a thiolation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The industrial process also involves rigorous purification steps to remove any impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-(ethylsulfanyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)formamide
  • N-(2-benzoyl-4-chlorophenyl)acetamide
  • N-(2-benzoyl-4-chlorophenyl)thiourea

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-(ethylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO2S/c1-2-27-20-11-7-6-10-17(20)22(26)24-19-13-12-16(23)14-18(19)21(25)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMBOBZKFJMWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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